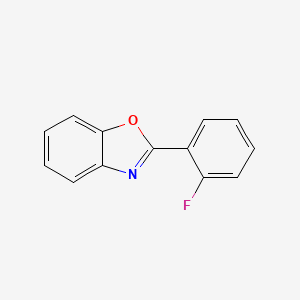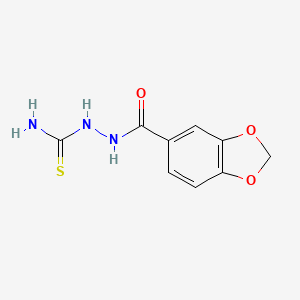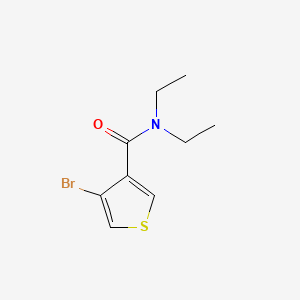
2,4,6-tri(9H-Carbazol-9-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-tri(9H-Carbazol-9-yl)benzonitrile is a compound with the molecular formula C43H26N4 and a molecular weight of 598.71 g/mol . It is a derivative of benzonitrile, where three carbazolyl groups are attached to the benzene ring at the 2, 4, and 6 positions. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) due to its unique photophysical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tri(9H-Carbazol-9-yl)benzonitrile typically involves the reaction of 2,4,6-tribromobenzonitrile with carbazole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the product is typically achieved through recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-tri(9H-Carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,6-tri(9H-Carbazol-9-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems.
Industry: Widely used in the production of OLEDs and other organic electronic devices
Mecanismo De Acción
The mechanism of action of 2,4,6-tri(9H-Carbazol-9-yl)benzonitrile in OLEDs involves its ability to act as a thermally activated delayed fluorescence (TADF) emitter. The carbazolyl groups act as electron donors, while the nitrile group acts as an electron acceptor. This donor-acceptor interaction facilitates the reverse intersystem crossing from the triplet to the singlet state, resulting in efficient light emission .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine: Similar structure but with a triazine core instead of a benzonitrile core.
4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile: Another TADF material with a different substituent pattern.
Uniqueness
2,4,6-tri(9H-Carbazol-9-yl)benzonitrile is unique due to its high photoluminescence quantum yield and its ability to act as a TADF emitter, making it highly efficient for use in OLEDs .
Propiedades
Fórmula molecular |
C43H26N4 |
|---|---|
Peso molecular |
598.7 g/mol |
Nombre IUPAC |
2,4,6-tri(carbazol-9-yl)benzonitrile |
InChI |
InChI=1S/C43H26N4/c44-27-35-42(46-38-21-9-3-15-31(38)32-16-4-10-22-39(32)46)25-28(45-36-19-7-1-13-29(36)30-14-2-8-20-37(30)45)26-43(35)47-40-23-11-5-17-33(40)34-18-6-12-24-41(34)47/h1-26H |
Clave InChI |
GXGRTYKSPGSAJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14136660.png)
![(Z)-3-fluoro-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14136665.png)
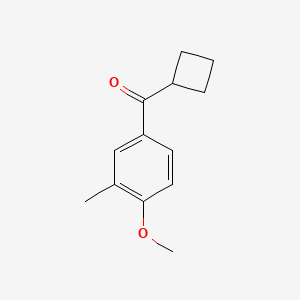
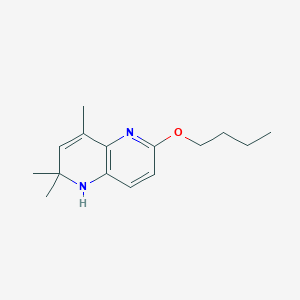


![N-[2-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14136694.png)


![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B14136716.png)
